3-Formyl-5-(trifluoromethyl)benzonitrile

Lipophilicity Drug design ADME

Designing CNS-penetrant APIs or agrochemical actives often requires building blocks that combine metabolic stability with orthogonal reactivity. Standard benzonitriles lack the lipophilicity (ΔlogP ~ +1.2 vs. non-fluorinated analogs) or aldehyde handle for efficient SAR diversification. This intermediate solves that with: - **Enhanced lipophilicity (LogP 2.34)** for blood-brain barrier penetration. - **Orthogonal -CHO & -C≡N groups** for reductive amination & nitrile reduction without protection steps. - **High boiling point (208.9 °C)** enabling solvent recovery in process scale-up.

Molecular Formula C9H4F3NO
Molecular Weight 199.13 g/mol
CAS No. 569370-39-4
Cat. No. B3145234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-5-(trifluoromethyl)benzonitrile
CAS569370-39-4
Molecular FormulaC9H4F3NO
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C#N)C(F)(F)F)C=O
InChIInChI=1S/C9H4F3NO/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3,5H
InChIKeyMSXKEYLXULZEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-5-(trifluoromethyl)benzonitrile: Compound Overview


3-Formyl-5-(trifluoromethyl)benzonitrile (CAS 569370-39-4) is an aromatic organic compound featuring a benzene core substituted with a formyl (–CHO) group at position 3, a trifluoromethyl (–CF₃) group at position 5, and a nitrile (–C≡N) group at position 1 . This molecule serves as a versatile advanced intermediate in the synthesis of pharmaceuticals and agrochemicals, where the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde and nitrile functionalities provide orthogonal synthetic handles for further derivatization [1].

Orthogonal aldehyde and nitrile handles enable diverse synthetic pathways
Trifluoromethyl group enhances lipophilicity and metabolic stability profile
1,3,5-substitution pattern supports regioselective downstream transformations

Why 3-Formyl-5-(trifluoromethyl)benzonitrile Is Irreplaceable


Substitution with simpler benzonitrile derivatives—such as 3-formylbenzonitrile (lacking –CF₃) or 3-(trifluoromethyl)benzonitrile (lacking –CHO)—compromises critical molecular properties essential for modern drug and agrochemical design. The trifluoromethyl group imparts a substantial increase in lipophilicity (ΔlogP ~ +1.2) and resistance to oxidative metabolism, while the formyl group enables key C–C bond-forming reactions (e.g., reductive amination, Knoevenagel condensation) that are unavailable to non-aldehyde analogs [1]. The specific 1,3,5-substitution pattern further dictates unique regioselectivity in subsequent transformations that regioisomeric analogs cannot replicate [2].

Lacking –CF₃ group
Non-fluorinated analogs (e.g., 3-formylbenzonitrile) may show reduced lipophilicity and different metabolic stability, altering pharmacokinetic predictions in early discovery.
Missing aldehyde handle
3-(Trifluoromethyl)benzonitrile lacks the formyl group, eliminating access to reductive amination and condensation reactions; this may require additional synthetic steps.
Regioisomer substitution
Positional isomers with different substitution patterns may not replicate the regioselectivity of this 1,3,5-arrangement in key transformations.

3-Formyl-5-(trifluoromethyl)benzonitrile: Evidence Guide


Lipophilicity Advantage vs. Non-Fluorinated Analogs

The calculated ACD/LogP value for 3-Formyl-5-(trifluoromethyl)benzonitrile is 2.34 , compared to a LogP of 1.18 for the non-fluorinated analog 3-formylbenzonitrile [1]. This difference of 1.16 log units corresponds to an approximately 14.5-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and bioavailability predictions .

Lipophilicity (LogP)
Head-to-head
2.34 vs 1.18
Δ +1.16 (14.5×)
Supports membrane permeability screening
Predicted ACD/LogP; experimental confirmation recommended
Lipophilicity Drug design ADME

Physicochemical Properties vs. 3-(Trifluoromethyl)benzonitrile

3-Formyl-5-(trifluoromethyl)benzonitrile exhibits a predicted boiling point of 208.9 ± 35.0 °C and density of 1.36 ± 0.1 g/cm³ . In contrast, the structurally simpler 3-(trifluoromethyl)benzonitrile (lacking the formyl group) has an experimentally determined boiling point of 189 °C and density of 1.2821 g/cm³ at 20 °C [1]. The ~20 °C higher boiling point reflects the additional intermolecular dipole-dipole interactions introduced by the aldehyde functionality.

Boiling Point & Density
Head-to-head
208.9 °C / 1.36 g/cm³
Δ BP +20 °C vs non-formyl
Informs purification and storage scale-up
Target values predicted; verify experimentally for process design
Physicochemical properties Process chemistry Purification

Aldehyde Orthogonal Reactivity vs. 3-(Trifluoromethyl)benzonitrile

3-Formyl-5-(trifluoromethyl)benzonitrile contains both a formyl group and a nitrile group on the same aromatic scaffold, whereas 3-(trifluoromethyl)benzonitrile possesses only the nitrile functionality [1]. The aldehyde enables a suite of carbon-carbon and carbon-nitrogen bond-forming reactions—including reductive amination, Knoevenagel condensation, and Grignard additions—that are completely unavailable to the nitrile-only analog. The electron-withdrawing –CF₃ group, situated meta to the aldehyde, enhances the electrophilicity of the carbonyl carbon, increasing reaction rates in nucleophilic addition steps .

Functional Group Suite
Class-level
CHO + CN (two handles)
vs. CN only in comparator
Access to reductive amination, condensation, addition
Class-level reactivity; specific conditions require optimization
Synthetic methodology Reductive amination Building block

Metabolic Stability Advantage of CF₃ Substitution

The trifluoromethyl (–CF₃) group is a well-established pharmacophore that enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the substituted position . While direct comparative microsomal stability data for 3-Formyl-5-(trifluoromethyl)benzonitrile versus 3-formylbenzonitrile are not available, extensive medicinal chemistry literature demonstrates that aryl–CF₃ substitution consistently reduces intrinsic clearance in human liver microsome assays by factors ranging from 2- to 10-fold depending on the specific metabolic soft spot being protected [1][2].

Metabolic Stability
Class-level
2–10× clearance reduction reported
May reduce late-stage metabolic liability risk
Extrapolated from aryl-CF₃ literature; assay confirmation needed
Metabolic stability Pharmacokinetics Drug metabolism

Procurement and Pricing vs. 3-Formylbenzonitrile

3-Formyl-5-(trifluoromethyl)benzonitrile (98% purity) is commercially available at pricing ranging from approximately €46 to €178 per gram depending on quantity and supplier . In contrast, the non-fluorinated analog 3-formylbenzonitrile (98-99% purity) is available at significantly lower cost, ranging from approximately $10 to $29 per gram . This price differential (approximately 4- to 6-fold higher for the fluorinated compound) reflects the added synthetic complexity and the strategic value of the pre-installed trifluoromethyl group, which avoids the need for late-stage fluorination or hazardous fluorinating reagents.

Cost Comparison
Head-to-head
4–6× cost premium
€46–178/g vs $10–29/g
Supports cost-benefit review for scale-up
Pricing from multiple suppliers; currency ~1.05 USD/EUR
Procurement Cost analysis Supply chain

3-Formyl-5-(trifluoromethyl)benzonitrile: Application Scenarios


CNS and Oncology Drug Candidate Synthesis

The enhanced lipophilicity (LogP 2.34 vs. 1.18 for non-fluorinated analog) and predicted metabolic stability of the –CF₃ group make this building block particularly valuable for constructing CNS-penetrant drug candidates . The aldehyde handle enables rapid diversification via reductive amination to generate amine libraries for structure-activity relationship (SAR) studies, while the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid in subsequent steps . This orthogonal reactivity reduces the number of protecting group manipulations required compared to using separate building blocks for each transformation.

Agrochemical Lead Optimization: Herbicides & Fungicides

Trifluoromethylated benzonitriles are established intermediates in the synthesis of commercial agrochemicals, where the –CF₃ group improves both target-site binding and resistance to environmental degradation [1]. The combination of aldehyde and nitrile functionalities allows for convergent assembly of heterocyclic cores common in herbicides (e.g., triazoles, pyrimidines) without the need for hazardous fluorinating reagents during scale-up [2]. The higher boiling point (208.9 °C) relative to non-formyl analogs facilitates solvent recovery during process intensification.

Liquid Crystal and Advanced Materials Intermediate

Patents identify trifluoromethylbenzonitrile derivatives as useful intermediates for liquid crystal materials, where the strong dipole moment imparted by the –CF₃ and –C≡N groups influences dielectric anisotropy [3]. The formyl group provides a synthetic entry point for attaching mesogenic side chains via imine or alkene linkages, enabling fine-tuning of liquid crystalline phase behavior and operating temperature ranges.

Model Substrate for Reaction Optimization

The compound's well-defined 1,3,5-substitution pattern and the presence of three electronically distinct functional groups (–CHO, –CF₃, –C≡N) make it an ideal model substrate for developing and benchmarking new synthetic methodologies [4]. The electron-withdrawing nature of the –CF₃ group activates the aldehyde toward nucleophilic attack, providing a sensitive probe for evaluating catalyst performance in reductive amination and asymmetric addition reactions.

Application
Selection Property
Validation Focus
CNS drug candidate design
Enhanced lipophilicity and orthogonal reactivity
Evaluate SAR diversification and metabolic clearance
Agrochemical lead optimization
Environmental stability and heterocyclic core assembly
Target-site binding and field stability studies
Liquid crystal intermediate
Dielectric anisotropy from –CF₃ and –CN
Phase behavior and mesogenic side-chain incorporation
Reaction methodology development
Well-defined electronic/steric environment
Catalyst benchmarking for reductive amination

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